6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde
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Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6th position and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group at the 2nd position can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction Reactions: The major product is 6-Bromopyrazolo[1,5-a]pyrimidine-2-methanol.
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of the BMP type I receptor kinases, which are involved in various cellular processes . The compound’s effects are mediated through the inhibition of these kinases, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Bromopyrazolo[1,5-a]pyrimidine: Lacks the aldehyde group at the 2nd position.
Uniqueness
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H4BrN3O |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-9-7-1-6(4-12)10-11(7)3-5/h1-4H |
InChI Key |
FFHCAEHHGRACBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C=O)Br |
Origin of Product |
United States |
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